molecular formula C19H19N7O2 B2915587 2-(1-methyl-1H-indol-3-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1448078-27-0

2-(1-methyl-1H-indol-3-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2915587
CAS No.: 1448078-27-0
M. Wt: 377.408
InChI Key: HUSYAIZXWRNOTA-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a synthetically designed small molecule of significant interest in pharmacological research, particularly in the field of oncology and neurology. Its molecular architecture, featuring an indole moiety linked to a triazolyl-pyridazinone core via an acetamide spacer, is characteristic of compounds designed to modulate kinase activity. This compound has been identified as a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML) [URL:https://pubmed.ncbi.nlm.nih.gov/]. Research indicates that it effectively suppresses the proliferation of leukemia cell lines harboring FLT3 mutations, including the challenging internal tandem duplication (FLT3-ITD) mutation, by inducing cell cycle arrest and apoptosis [URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5850592/]. Beyond its primary role in hematological malignancies, the structural features of this molecule, specifically the indole and triazole heterocycles, are commonly associated with compounds that interact with the 5-HT receptor family, suggesting potential research applications in investigating serotonergic pathways and related neurological disorders [URL:https://pubs.acs.org/doi/10.1021/jm901187y]. Its mechanism involves competitive binding at the ATP-binding pocket of the target kinase, leading to inhibition of downstream signaling cascades such as STAT5 and MAPK, which are essential for cancer cell survival and proliferation [URL:https://www.nature.com/articles/s41408-021-00498-0]. This makes it a valuable chemical probe for elucidating the pathobiology of FLT3-driven cancers and for supporting the development of novel targeted therapeutics.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O2/c1-24-11-14(15-4-2-3-5-16(15)24)10-18(27)21-8-9-25-19(28)7-6-17(23-25)26-13-20-12-22-26/h2-7,11-13H,8-10H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSYAIZXWRNOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of indole derivatives, which are known for their diverse biological activities. The structural components include:

  • An indole moiety which is often associated with anticancer and antimicrobial properties.
  • A triazole ring that enhances the compound's bioactivity and solubility.

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antibacterial properties. For instance, related compounds have demonstrated efficacy against various Gram-positive and Gram-negative bacteria. The presence of the triazole ring may enhance this activity by disrupting bacterial cell wall synthesis or function .

Anti-inflammatory Properties

Compounds containing the indole and triazole scaffolds have been studied for their anti-inflammatory effects. A study highlighted that certain indole derivatives inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The specific compound may similarly exhibit COX-inhibitory activity, potentially offering therapeutic benefits in inflammatory diseases .

Anticancer Potential

Indole derivatives are frequently investigated for their anticancer properties. The compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. In vitro studies on similar compounds have shown promising results against different cancer cell lines .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • The indole structure may interact with DNA or RNA, influencing gene expression.
  • The triazole moiety could act as a chelating agent for metal ions involved in enzymatic processes.

Study 1: Antibacterial Efficacy

A recent study synthesized several indole derivatives and tested their antibacterial activity against multiple strains of bacteria. Results indicated that compounds with similar structures to our target compound showed significant inhibition zones in agar diffusion tests, suggesting effective antibacterial properties .

Study 2: Anti-inflammatory Effects

In an investigation focused on anti-inflammatory agents, derivatives containing the triazole scaffold were tested for COX inhibition. The results showed that these compounds could reduce inflammation markers in vitro, indicating potential use in treating inflammatory conditions .

Comparison with Similar Compounds

N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide ()

  • Key Differences : Replaces the 1,2,4-triazole with a pyrazole group.
  • Implications: Pyrazole’s reduced nitrogen count (two vs. However, pyrazole’s planar structure could enhance π-π stacking interactions in hydrophobic binding pockets.
  • Synthetic Pathway : Likely synthesized via nucleophilic substitution or click chemistry, similar to triazole-containing analogs in and .

2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide ()

  • Key Differences : Incorporates a thiazole ring and a pyridyl group instead of the ethyl-triazole linkage.
  • The pyridyl group introduces basicity, which could improve solubility but may alter CNS penetration compared to the target compound’s non-basic triazole .

N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide ()

  • Key Differences: Adds a pyrimidinone ring, increasing molecular weight (418.4 g/mol vs. ~380–400 g/mol for simpler analogs).
  • Implications: The extended π-system of pyrimidinone may enhance affinity for ATP-binding pockets in kinases but could reduce oral bioavailability due to higher hydrophobicity .

Functional Analogues with Modified Acetamide Linkers

Benzimidazole-Acetamide Derivatives ()

  • Example : N-(5(6)-(1H-1,2,4-triazol-1-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide.
  • Key Differences : Replaces indole with benzimidazole, a bicyclic heterocycle with distinct electronic properties.
  • Implications: Benzimidazole’s higher basicity (pKa ~5.5) compared to indole (non-basic) may shift target selectivity toward proton-dependent enzymes like proton-coupled folate transporters .

Benzothiazole-Acetamide Derivatives ()

  • Example : 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide.
  • Key Differences: Substitutes pyridazinone with benzothiazole and introduces a thioether linkage.

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